2-(6-Nitro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropyl-acetamide
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Overview
Description
2-(6-Nitro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropyl-acetamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the nitro group and the imidazo[1,2-a]pyridine core makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of polar solvents and catalysts to facilitate the formation of the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(6-Nitro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropyl-acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Cyclization: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(6-Nitro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropyl-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-Nitro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad range of biological activities.
Imidazo[1,2-a]pyrimidine: Similar structure but different biological properties.
Imidazo[1,2-a]thiazole: Another related compound with distinct chemical and biological characteristics
Uniqueness
2-(6-Nitro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropyl-acetamide is unique due to its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
193979-72-5 |
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Molecular Formula |
C21H24N4O3 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-(6-nitro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide |
InChI |
InChI=1S/C21H24N4O3/c1-3-12-23(13-4-2)20(26)14-18-21(16-8-6-5-7-9-16)22-19-11-10-17(25(27)28)15-24(18)19/h5-11,15H,3-4,12-14H2,1-2H3 |
InChI Key |
FBFAUVIWKUDMAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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